Enzymatic Recognition: Trans-Selective Hydroxylation by Cyclopentanecarboxylate 3-Hydroxylase
The enzyme cyclopentanecarboxylate 3-hydroxylase (EC 1.14.13.25) exclusively catalyzes the formation of trans-3-hydroxycyclopentane-1-carboxylate from cyclopentanecarboxylate, yielding the trans diastereomer as the sole product. No formation of the cis isomer is reported under these enzymatic conditions [1]. This stereospecificity underscores the biological recognition of the trans configuration and differentiates it from the cis isomer in enzyme-mediated applications.
| Evidence Dimension | Enzymatic product stereoselectivity |
|---|---|
| Target Compound Data | trans-3-hydroxycyclopentane-1-carboxylate (100% stereoselectivity) |
| Comparator Or Baseline | cis-3-hydroxycyclopentane-1-carboxylate (0% formed) |
| Quantified Difference | Absolute stereochemical specificity (trans only) |
| Conditions | Enzymatic reaction: cyclopentanecarboxylate + NADH + H+ + O2 → trans-3-hydroxycyclopentane-1-carboxylate + NAD+ + H2O (pH 7.4) |
Why This Matters
Procuring the trans isomer ensures compatibility with specific biocatalytic pathways, whereas the cis isomer may be enzymatically inert in this context.
- [1] BRENDA: The Comprehensive Enzyme Information System. (n.d.). Ligand: Cyclopentanoic acid (EC 1.14.13.25). View Source
